3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid is a chemical compound with the molecular formula C10H5F3N2O2. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The trifluoromethyl group (-CF3) attached to the indazole ring significantly influences the compound’s chemical properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid
- 1-Methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 5-Chloro-1H-indazole-3-carboxylic acid
Uniqueness
3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and specific interactions with biological targets .
Properties
Molecular Formula |
C13H7F3N2O2 |
---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2H-benzo[g]indazole-5-carboxylic acid |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)11-9-5-8(12(19)20)6-3-1-2-4-7(6)10(9)17-18-11/h1-5H,(H,17,18)(H,19,20) |
InChI Key |
ULOLQOQQOPYQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NN=C23)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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